7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- Isopropyl substituent at position 7, enhancing lipophilicity and steric bulk.
- 4-(Trifluoromethyl)phenyl group at position 5, contributing electron-withdrawing properties and metabolic stability due to the CF₃ moiety.
Properties
Molecular Formula |
C15H13F3N4O |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
7-propan-2-yl-5-[4-(trifluoromethyl)phenyl]-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C15H13F3N4O/c1-8(2)11-7-12-20-21-14(23)22(12)13(19-11)9-3-5-10(6-4-9)15(16,17)18/h3-8H,1-2H3,(H,21,23) |
InChI Key |
IEJIPGNLDMLKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NNC(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The trifluoromethylphenyl group is efficiently introduced via palladium-catalyzed cross-coupling. A representative protocol involves:
Step 1 : Bromination of 5-position on a pyrimidine intermediate using N-bromosuccinimide (NBS) in DMF at 0–25°C.
Step 2 : Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (1–5 mol%), K₂CO₃ base, and toluene/ethanol solvent at 80–100°C.
Example :
| Reaction Component | Quantity/Conditions |
|---|---|
| 5-Bromo-pyrimidine | 1.0 equiv |
| 4-Trifluoromethylphenylboronic acid | 1.2 equiv |
| Pd(PPh₃)₄ | 3 mol% |
| K₂CO₃ | 2.0 equiv |
| Solvent | Toluene:EtOH (3:1) |
| Temperature | 90°C, 12 h |
| Yield | 72–85% |
This method offers excellent regioselectivity and functional group tolerance, though the electron-withdrawing trifluoromethyl group may necessitate elevated temperatures.
Cyclocondensation for Triazole Ring Formation
The triazole ring is constructed via cyclization of a hydrazine derivative with a carbonyl-containing precursor. Two approaches dominate:
Hydrazine-Carbonyl Cyclization
Procedure :
-
React 5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine with isopropyl isocyanate to form a urea intermediate.
-
Treat with hydrazine hydrate in refluxing ethanol to induce cyclization.
Optimization Notes :
Nitrene Insertion via Azide Intermediates
Alternative Route :
-
Convert an amino-pyrimidine to an azide using NaN₃ and triflic anhydride.
-
Thermally decompose the azide at 120–140°C in xylene to generate a nitrene, which undergoes intramolecular cyclization.
Advantages :
Early-Stage Alkylation
Introduce isopropyl early in the synthesis via nucleophilic substitution:
-
Treat a chloropyrimidine with isopropylmagnesium bromide (2.0 equiv) in THF at −78°C to 0°C.
-
Yields: 60–75%, with minor overalkylation byproducts.
Late-Stage Functionalization
For better regiocontrol, employ Buchwald-Hartwig amination on a brominated intermediate:
-
Use Pd₂(dba)₃/Xantphos catalyst, Cs₂CO₃ base, and isopropylamine in dioxane at 100°C.
-
Achieves 65–80% yield but requires rigorous exclusion of moisture.
Multi-Step Synthesis Workflow
A consolidated protocol integrating the above methods:
Step 1 : Synthesis of 5-bromo-2-isopropylpyrimidin-4(3H)-one
-
Alkylate 2-chloropyrimidin-4(3H)-one with isopropyl bromide in DMF using K₂CO₃ (85% yield).
Step 2 : Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid
Step 3 : Hydrazine-mediated cyclization
Step 4 : Purification via recrystallization
-
Use hexane/ethyl acetate (4:1) to achieve >99% purity.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Average Yield | Key Limitation |
|---|---|---|
| Suzuki + Hydrazine | 70–78% | Multi-step purification |
| Nitrene Cyclization | 65–72% | High-temperature requirements |
| Late-Stage Amination | 60–68% | Moisture sensitivity |
Regioselectivity Challenges
Thetriazolo[4,3-c]pyrimidine regiochemistry is highly dependent on:
-
Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) favor cyclization at the 4-position.
-
Reaction medium polarity : DMF enhances intramolecular attack versus DMSO.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and triazole moiety, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using spectroscopic techniques.
Scientific Research Applications
Research indicates that derivatives of triazolopyrimidines, including 7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one, exhibit a range of biological activities:
- Antimicrobial Properties : Compounds in this class have shown efficacy against various pathogens by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in many microorganisms. This inhibition can lead to the development of new antimicrobial agents targeting infections caused by resistant strains .
- Anticancer Activity : The structural features of triazolopyrimidines suggest potential anticancer properties. Some studies have indicated that these compounds can interfere with cancer cell proliferation and induce apoptosis .
- Neuroprotective Effects : There is emerging evidence that certain derivatives may stabilize microtubules, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have highlighted the applications and effectiveness of triazolopyrimidine derivatives:
- Inhibition Studies : A study demonstrated that specific derivatives exhibited IC50 values in the micromolar range against RNase H, indicating their potential as antiviral agents .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the para position of the fluorinated phenyl ring to optimize activity against targeted enzymes .
- Drug Development : The compound has been identified as a lead candidate for further development in drug discovery programs aimed at diseases linked to pyrimidine metabolism or infections reliant on DHODH .
Mechanism of Action
The mechanism of action of 7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as kinase pathways, leading to alterations in cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The triazolopyrimidine scaffold is highly modular, with variations in fused rings and substituents influencing physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Core Flexibility: The target compound’s triazolopyrimidine core is simpler than analogs fused with thieno (e.g., 4f) or benzo-thieno (e.g., ) rings. These fused systems may enhance π-stacking interactions but reduce solubility.
- Substituent Effects: The 4-(trifluoromethyl)phenyl group in the target compound mirrors analogs in , which exhibit fluorescence.
Physicochemical Properties
- Lipophilicity : The isopropyl and CF₃ groups in the target compound likely increase logP compared to ethyl carboxylate (4f, ) or pyrrolidinylmethyl () analogs.
Biological Activity
The compound 7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one (CAS No. 1281659-51-5) is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and anti-inflammatory properties, supported by case studies and relevant research findings.
- Molecular Formula: C15H13F3N4O
- Molecular Weight: 322.29 g/mol
- Chemical Structure: Chemical Structure
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives. In particular, compounds similar to This compound have shown promising results against various viruses.
- Case Study: A study published in MDPI demonstrated that certain derivatives exhibited significant activity against the Tobacco Mosaic Virus (TMV), suggesting that structural modifications can enhance biological efficacy .
Anticancer Activity
The anticancer properties of triazolo-pyrimidines are well-documented. This compound's structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation.
- Research Findings: A study conducted on polo-like kinase 1 (Plk1) inhibitors showed that derivatives of triazolo-pyrimidines could induce mitotic arrest in cancer cells. The compound's structural features were essential for its binding affinity and subsequent biological activity .
Table 1: Inhibitory Activity of Triazolo-Pyrimidine Derivatives on Plk1
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound A | 4.4 | Strong affinity for Plk1 |
| Compound B | 10.2 | Moderate affinity |
| This compound | TBD | Potential inhibitor |
Anti-inflammatory Activity
The anti-inflammatory effects of triazolo-pyrimidine derivatives have also been investigated. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Research Findings: The synthesis and evaluation of related compounds revealed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidines. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity.
Key Modifications:
- Substituents on the Phenyl Ring: Variations in electronic properties can significantly affect biological activity.
- Alkyl Groups at Position 7: The isopropyl group has been identified as beneficial for increasing lipophilicity and cellular uptake.
Q & A
Q. Low yield mitigation :
- Monitor intermediate purity via thin-layer chromatography (TLC) to isolate high-quality precursors .
- Optimize solvent polarity (e.g., switching from ethanol to dimethylformamide) to improve solubility of intermediates .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Resolves the fused triazole-pyrimidine core and substituent orientations (e.g., trifluoromethyl and isopropyl groups) .
- NMR spectroscopy : Use H and C NMR to confirm aromatic proton environments and carbon backbone connectivity. F NMR is critical for verifying trifluoromethyl group integrity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Ensures >95% purity by quantifying residual solvents or unreacted precursors .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation of the triazole ring .
- Handling : Use gloves and fume hoods due to potential irritancy (classified under GHS Category III for acute toxicity in analogous compounds) .
- Stability testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (40–60°C) to identify labile functional groups .
Advanced: How can contradictory biological activity data across studies be resolved?
- Dose-response analysis : Re-evaluate activity thresholds using standardized assays (e.g., enzyme inhibition IC values) to account for concentration-dependent effects .
- Receptor profiling : Compare binding affinities across isoforms (e.g., kinase subfamilies) to identify off-target interactions .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability) to distinguish direct target engagement from secondary effects .
Advanced: How does the trifluoromethyl group influence reactivity and biological interactions?
- Electronic effects : The –CF group enhances electron-withdrawing properties, stabilizing the pyrimidine ring and altering π-π stacking in receptor binding .
- Metabolic resistance : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic stability in vivo .
- Hydrophobic interactions : The –CF group increases lipophilicity, enhancing membrane permeability in cellular assays .
Advanced: What experimental designs assess environmental fate and ecotoxicity?
- Long-term environmental studies : Use randomized block designs to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Compartmental analysis : Quantify distribution in water, soil, and air using LC-MS/MS, factoring in logP (calculated: ~3.2) and soil adsorption coefficients (K) .
- Ecotoxicity endpoints : Measure LC in aquatic species and genotoxicity via Ames tests .
Advanced: What in vitro/in vivo models evaluate pharmacological potential?
- In vitro :
- In vivo :
Advanced: How can computational methods predict biological behavior?
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
- QSAR modeling : Corrogate substituent effects (e.g., –CF vs. –CH) on activity using descriptors like Hammett constants .
- ADME prediction : SwissADME or pkCSM tools estimate permeability (Caco-2), cytochrome P450 interactions, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
